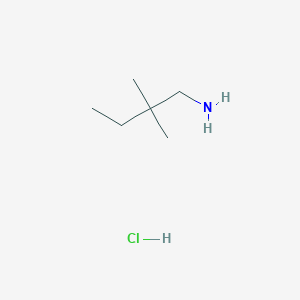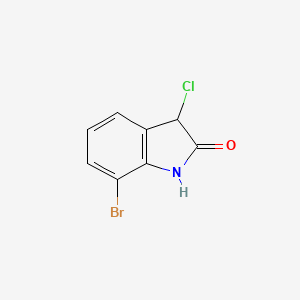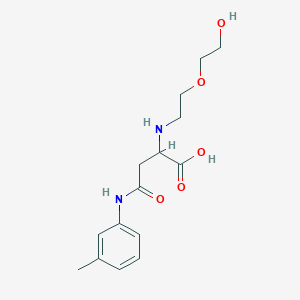
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide” is a chemical compound with the molecular formula C5H7N3S3 and a molecular weight of 205.32 . It is also known as "N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide" .
Molecular Structure Analysis
The molecular structure of “this compound” is confirmed by NMR . The compound has a complex structure with several heterocyclic rings and sulfur atoms .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results. More research may be needed to fully understand its reactivity .Physical And Chemical Properties Analysis
“this compound” is a solid at 20°C and should be stored under inert gas due to its air sensitivity . .Applications De Recherche Scientifique
Antimicrobial and Antifungal Agents
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide derivatives have been investigated for their potential as antimicrobial and antifungal agents. Research demonstrates that certain derivatives exhibit significant activity against various bacteria and fungi. Notably, some compounds have shown notable activity against specific fungal strains and gram-positive bacteria, sometimes matching the potency of standard drugs like ketoconazole and chloramphenicol (Evren et al., 2020), (Helal et al., 2013).
Anticancer Activity
Several derivatives of this compound have been synthesized and evaluated for their potential antitumor activity. These compounds have been tested across various cancer cell lines, showing promising results in inhibiting cancer cell growth. Notably, some compounds revealed extensive-spectrum antitumor efficiency, suggesting their potential use in cancer therapy (Mohamed et al., 2016), (Gomez-Monterrey et al., 2011).
DNA and RNA Synthesis
This compound derivatives have been studied for their reactivity in synthesizing DNA and RNA. These compounds serve as efficient sulfur transfer reagents suitable for oligonucleotide synthesis, playing a crucial role in genetic research and biotechnological applications (Guzaev, 2011).
Antinociceptive Activity
Research into the antinociceptive properties of certain propanamide derivatives, including those related to this compound, has shown that these compounds can exhibit varying levels of pain-relieving activity. This suggests their potential use in pain management (Önkol et al., 2004).
Herbicidal Activity
This compound derivatives have also been explored for their use in agriculture, particularly as herbicides. Some compounds have been found to be effective in controlling weed growth, indicating their potential application in crop protection (Liu et al., 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS3/c1-2-3(8)6-4-7-5(9)11-10-4/h2H2,1H3,(H,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVVHLYMLDLCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=S)SS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B2532042.png)

![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2532046.png)
![Ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2532048.png)
![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid](/img/no-structure.png)




![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2532058.png)
![N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2532059.png)
![6-isopropyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2532060.png)
![N-[3-(Dimethylamino)-1-pyridin-3-ylpropyl]but-2-ynamide](/img/structure/B2532064.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2532065.png)